molecular formula C14H9NO4 B13138820 3-Methoxy-2-nitro-9H-fluoren-9-one

3-Methoxy-2-nitro-9H-fluoren-9-one

Cat. No.: B13138820
M. Wt: 255.22 g/mol
InChI Key: MMALOSZXVMMMQC-UHFFFAOYSA-N
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Description

9H-fluoren-9-one , is a polycyclic aromatic ketone with the chemical formula C13H8O. It features a fluorenone core, which consists of a fluorene ring fused to a ketone group. The compound’s molecular weight is approximately 180.2 g/mol .

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common method involves the direct synthesis of 9H-fluoren-9-one from fluorene through oxidation. Oxidizing agents like chromic acid or potassium permanganate can be employed to convert fluorene to the desired ketone.

    Nitration Followed by Oxidation: Another approach is to first nitrate fluorene to form 2-nitrofluorene, followed by oxidation to yield 9H-fluoren-9-one.

Reaction Conditions::

    Direct Synthesis: The oxidation of fluorene typically occurs under reflux conditions using an acidic medium (e.g., sulfuric acid) and an oxidizing agent.

    Nitration: Nitration of fluorene involves treating it with a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: The oxidation step can be carried out using potassium permanganate or chromic acid.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yields and minimizing waste.

Chemical Reactions Analysis

9H-fluoren-9-one participates in various chemical reactions:

    Oxidation: It can undergo further oxidation to form 9H-fluoren-9-carboxylic acid.

    Reduction: Reduction of the ketone group yields 9H-fluoren-9-ol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

Common reagents:

    Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

    Substitution: Halogens (e.g., bromine, chlorine)

Major products:

  • Oxidation: 9H-fluoren-9-carboxylic acid
  • Reduction: 9H-fluoren-9-ol

Scientific Research Applications

    Chemistry: Used as a model compound for studying aromatic ketones and their reactivity.

    Biology: Investigated for potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research on its pharmacological effects and potential therapeutic applications.

    Industry: Used as a precursor in the synthesis of other organic compounds.

Mechanism of Action

The exact mechanism by which 9H-fluoren-9-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.

Comparison with Similar Compounds

While 9H-fluoren-9-one is unique due to its fluorenone structure, similar compounds include:

These compounds share structural similarities but exhibit distinct properties and applications.

Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

3-methoxy-2-nitrofluoren-9-one

InChI

InChI=1S/C14H9NO4/c1-19-13-7-10-8-4-2-3-5-9(8)14(16)11(10)6-12(13)15(17)18/h2-7H,1H3

InChI Key

MMALOSZXVMMMQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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